5-(5-Fluoro-2-methylphenyl)-2-hydroxyisonicotinic acid
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Overview
Description
5-(5-Fluoro-2-methylphenyl)-2-hydroxyisonicotinic acid is a chemical compound that belongs to the class of fluorinated aromatic acids. This compound is characterized by the presence of a fluorine atom, a methyl group, and a hydroxyl group attached to an isonicotinic acid framework. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-fluoro-2-methylbenzoic acid with suitable reagents to introduce the hydroxyl group and form the isonicotinic acid framework .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of continuous-flow reactors to ensure efficient and safe production . The choice of solvents, catalysts, and reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(5-Fluoro-2-methylphenyl)-2-hydroxyisonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(5-Fluoro-2-methylphenyl)-2-hydroxyisonicotinic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-2-methylphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the hydroxyl group play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of a hydroxyl group.
5-Fluoro-2-methylbenzoic acid: Lacks the hydroxyl group and the isonicotinic acid framework.
Uniqueness
The presence of both the fluorine atom and the hydroxyl group in 5-(5-Fluoro-2-methylphenyl)-2-hydroxyisonicotinic acid makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-(5-fluoro-2-methylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-7-2-3-8(14)4-9(7)11-6-15-12(16)5-10(11)13(17)18/h2-6H,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVKHCOGMOADJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CNC(=O)C=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40687218 |
Source
|
Record name | 5-(5-Fluoro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40687218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261946-64-8 |
Source
|
Record name | 5-(5-Fluoro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40687218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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